molecular formula C21H31NO7 B14637289 1,8-Dihydroxy-9(10)-anthracenone dimer CAS No. 56123-14-9

1,8-Dihydroxy-9(10)-anthracenone dimer

Cat. No.: B14637289
CAS No.: 56123-14-9
M. Wt: 409.5 g/mol
InChI Key: HWSRCXVESCGSJN-QPXIGSPLSA-N
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Description

1,8-Dihydroxy-9(10)-anthracenone dimer is a compound derived from the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. The dimer form of 1,8-dihydroxy-9(10)-anthracenone exhibits unique properties due to its dimeric structure, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-dihydroxy-9(10)-anthracenone dimer typically involves the reduction of 1,8-dihydroxy-9,10-anthraquinone. One common method includes the use of sodium borohydride and trifluoroacetic acid, which generates the anthrone dimer . The reaction conditions are carefully controlled to ensure the formation of the desired dimeric product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dihydroxy-9(10)-anthracenone dimer is unique due to its specific dimeric structure, which imparts distinct redox properties and potential biological activities. Its ability to form stable dimers through redox reactions sets it apart from other similar compounds .

Properties

CAS No.

56123-14-9

Molecular Formula

C21H31NO7

Molecular Weight

409.5 g/mol

IUPAC Name

(2E,5Z)-hepta-2,5-dienoic acid;2-(2-hydroxyethylamino)ethanol;(E)-3-(4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O3.C7H10O2.C4H11NO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;1-2-3-4-5-6-7(8)9;6-3-1-5-2-4-7/h2-7H,1H3,(H,11,12);2-3,5-6H,4H2,1H3,(H,8,9);5-7H,1-4H2/b7-4+;3-2-,6-5+;

InChI Key

HWSRCXVESCGSJN-QPXIGSPLSA-N

Isomeric SMILES

C/C=C\C/C=C/C(=O)O.COC1=CC=C(C=C1)/C=C/C(=O)O.C(CO)NCCO

Canonical SMILES

CC=CCC=CC(=O)O.COC1=CC=C(C=C1)C=CC(=O)O.C(CO)NCCO

Origin of Product

United States

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